molecular formula C14H15BrO3 B1323819 trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-67-5

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323819
CAS No.: 733740-67-5
M. Wt: 311.17 g/mol
InChI Key: UVVMQPBDJHJONA-VHSXEESVSA-N
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Description

Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclic compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol.

Preparation Methods

The synthesis of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-bromobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and bioactive molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentane ring play crucial roles in its reactivity and binding affinity to target molecules . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    Trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVMQPBDJHJONA-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151771
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-67-5
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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